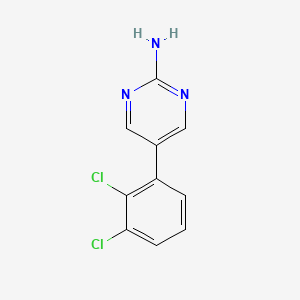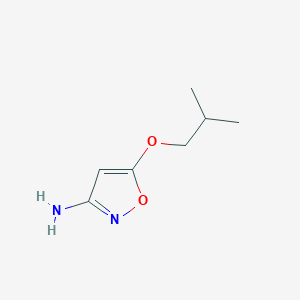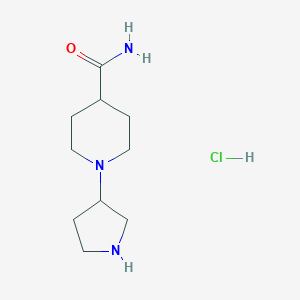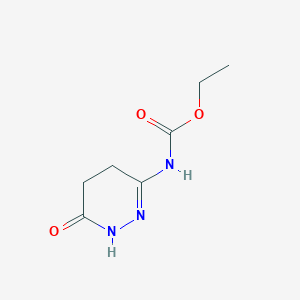![molecular formula C8H9N5O2 B13107572 3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione CAS No. 59165-97-8](/img/structure/B13107572.png)
3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione is a heterocyclic compound that belongs to the class of triazino-triazepines This compound is characterized by its unique fused ring structure, which includes both triazine and triazepine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole with corresponding energetic acids . The nitration product, 7-nitroimino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, can be synthesized using 100% nitric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the safety and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrazones for cyclization, and primary amines for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazino-triazepine derivatives, which can have different functional groups attached, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antitumor agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as thermal stability and energetic performance.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may exert its effects by binding to and inhibiting enzymes involved in cell proliferation, leading to apoptosis of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its energetic properties and thermal stability.
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits superior thermostability and is used in the development of energetic materials.
4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one: Known for its antimicrobial activities and potential therapeutic applications.
Uniqueness
3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
59165-97-8 |
|---|---|
Molekularformel |
C8H9N5O2 |
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
3,7-dimethyl-8,10-dihydro-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9-dione |
InChI |
InChI=1S/C8H9N5O2/c1-4-3-6(14)9-8-11-10-5(2)7(15)13(8)12-4/h3H2,1-2H3,(H,9,11,14) |
InChI-Schlüssel |
AETZCTRYVMVQEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=O)C(=NN=C2NC(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea](/img/structure/B13107497.png)
![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)










